tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate

Catalog No.
S984463
CAS No.
445479-01-6
M.F
C10H20N2O2
M. Wt
200.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate

CAS Number

445479-01-6

Product Name

tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate

IUPAC Name

tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1

InChI Key

PAXDIBGWURAVIH-SFYZADRCSA-N

SMILES

CC(C)(C)OC(=O)NC1CCCC1N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1N

Organic Synthesis

Organic synthesis is the field of chemistry concerned with the creation of organic compounds. Researchers use tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate as a building block to synthesize more complex molecules. The tert-butyl group serves as a protecting group for the amine group, allowing for selective modification of other parts of the molecule. Once the desired modifications are complete, chemists can remove the tert-butyl group to reveal the amine functionality.

Here are some examples of research articles describing the use of tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate in organic synthesis:

  • Enantioselective Synthesis of Trisubstituted Cyclopentanes ()
  • Synthesis of Functionalized Tetrahydroisoquinolines ()

tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate is a carbamate derivative characterized by the presence of a tert-butyl group attached to the nitrogen of a cyclopentylamine structure. Its molecular formula is C₁₀H₂₀N₂O₂, and it has a molecular weight of approximately 200.28 g/mol. This compound is recognized for its potential applications in medicinal chemistry and as an intermediate in organic synthesis. The structure includes a cyclopentane ring with an amino group, contributing to its unique reactivity and biological properties.

The chemical reactivity of tert-butyl ((1S,2R)-2-aminocyclopentyl)carbamate primarily involves nucleophilic substitution reactions typical of carbamates. It can undergo hydrolysis in the presence of acids or bases, leading to the formation of the corresponding amine and carbonic acid derivatives. Additionally, it can participate in coupling reactions with various electrophiles, making it a versatile building block in synthetic chemistry .

The synthesis of tert-butyl ((1S,2R)-2-aminocyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with (1S,2R)-2-aminocyclopentanol. This process may include protecting group strategies to enhance selectivity and yield. The general steps can be summarized as follows:

  • Preparation of the Amino Alcohol: Start with cyclopentanone, followed by reduction to obtain (1S,2R)-2-aminocyclopentanol.
  • Carbamate Formation: React the amino alcohol with tert-butyl chloroformate under basic conditions to form the carbamate.
  • Purification: Use chromatography techniques to purify the product from unreacted starting materials and by-products.

tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate serves as a valuable intermediate in pharmaceutical synthesis, particularly in the development of compounds targeting central nervous system disorders. Its structural features make it suitable for modifications that enhance biological activity or selectivity for specific receptors .

Interaction studies involving tert-butyl ((1S,2R)-2-aminocyclopentyl)carbamate have focused on its binding affinity for various receptors. Preliminary data suggest that this compound may interact with neurotransmitter receptors such as serotonin and dopamine receptors, although detailed pharmacological profiles are still under investigation . These interactions could provide insights into its potential therapeutic applications.

Similar Compounds: Comparison

Several compounds share structural similarities with tert-butyl ((1S,2R)-2-aminocyclopentyl)carbamate. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
tert-Butyl (1R,2R)-2-aminocyclopentylcarbamate1016971-66-60.98Different stereochemistry affecting biological activity
tert-Butyl (trans-2-aminocyclohexyl)carbamate137731-41-00.98Larger cyclohexane ring providing distinct properties
(1R,2R)-N-Boc-1,2-cyclohexanediamine146504-07-60.98Contains two amino groups enhancing reactivity
tert-Butyl (cis-2-aminocyclohexyl)carbamate184954-75-40.98Cis configuration impacting receptor interaction

These compounds illustrate variations in structure and stereochemistry that can significantly influence their pharmacological profiles and applications in medicinal chemistry.

XLogP3

1

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-16

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